molecular formula C18H19FN4O3 B2941046 N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1421522-85-1

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2941046
CAS RN: 1421522-85-1
M. Wt: 358.373
InChI Key: XJDSHYUXBYJFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H19FN4O3 and its molecular weight is 358.373. The purity is usually 95%.
BenchChem offers high-quality N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinase Inhibition and Cancer Therapy

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds have demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models, indicating their potential in cancer therapy G. M. Schroeder et al., 2009.

Antimicrobial Activity

N-aryl-1,4-dihydropyridine-3,5-dicarboxamides have shown antimycobacterial activity against both fast and slow-growing Mycobacterium species, including strains responsible for tuberculosis. This suggests their potential application in developing new treatments for bacterial infections F. Mohammadpour, 2012.

Dual Tyrosine Kinase Inhibition

Compounds targeting c-Met and VEGFR2 tyrosine kinases with N-(3-fluoro-4-(2-arylthieno[3,2-b]pyridin-7-yloxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides structure have shown high efficacy in vitro and in vivo against several human tumor models. Their potent inhibitory activity and favorable pharmacokinetic profiles highlight their potential as cancer therapeutics S. Raeppel et al., 2009.

PARP Inhibition for Cancer Treatment

Phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors have been developed, showing excellent PARP enzyme potency and cellular potency in the nanomolar range. These compounds have potential applications in cancer treatment, especially in combination therapies T. Penning et al., 2010.

Fluorescence Quantum Yield in Carbon Dots

The fluorescence of carbon dots with high quantum yield has been attributed to organic fluorophores, including structures similar to the compound . This suggests applications in materials science and bioimaging Lei Shi et al., 2016.

properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3/c19-13-4-1-3-12(9-13)10-14(23-8-7-21-18(23)26)11-22-17(25)15-5-2-6-20-16(15)24/h1-6,9,14H,7-8,10-11H2,(H,20,24)(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDSHYUXBYJFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71784635

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